molecular formula C33H44N2O10 B563814 Repaglinide acyl-beta-D-glucuronide CAS No. 1309112-13-7

Repaglinide acyl-beta-D-glucuronide

Cat. No. B563814
M. Wt: 628.719
InChI Key: HVHBBHOYIACRHO-GKKNLZSLSA-N
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Description

Repaglinide acyl-beta-D-glucuronide is a metabolite of Repaglinide, an antidiabetic drug . Repaglinide is an oral medication used in addition to diet and exercise for blood sugar control in type 2 diabetes mellitus .


Molecular Structure Analysis

The molecular formula of Repaglinide acyl-beta-D-glucuronide is C33H44N2O10 . The molecular weight is 628.7 g/mol . For a detailed molecular structure, please refer to resources such as PubChem .

Scientific Research Applications

1. Risk of Hypoglycemia Associated with Repaglinide Combined with Clopidogrel

  • Summary of Application: This study investigated the risk of hypoglycemia associated with the combination of Repaglinide, a drug used to treat type 2 diabetes, and Clopidogrel, an antiplatelet agent used in cardiovascular and cerebrovascular diseases .
  • Methods of Application: The study was a retrospective cohort study where patients were taking Clopidogrel (75 mg/day) and started taking glinide (1.5 mg/day repaglinide or 30 mg/day mitiglinide) for the first time from April 2012 to March 2017 .
  • Results: The study found that minimum plasma glucose levels were significantly decreased in patients taking Repaglinide and Clopidogrel. Hypoglycemia was observed in 6 of 15 patients in the Repaglinide and Clopidogrel group .

2. Kinetic Modelling of Acyl Glucuronide and Glucoside Reactivity

  • Summary of Application: This research focused on the reactivity of acyl glucuronide metabolites, including Repaglinide acyl-beta-D-glucuronide, and their potential hepatotoxicity .
  • Methods of Application: The study involved detailed kinetic models of each transacylation and hydrolysis reaction for a series of phenylacetic acid acyl glucuronides and their analogous acyl glucosides .
  • Results: The study found differences in reactivity for the individual transacylation steps between the compound series .

3. Inhibition of Cytochrome P450 2C8 (CYP2C8) by Acyl Glucuronides

  • Summary of Application: This research investigated the inhibitory effects of acyl glucuronides, including Repaglinide acyl-beta-D-glucuronide, on CYP2C8, an enzyme involved in drug metabolism .
  • Methods of Application: The study involved in vitro experiments to assess the inhibitory effects of acyl glucuronides on CYP2C8 activity .
  • Results: The study found that acyl glucuronides can inhibit CYP2C8 activity, which may affect the metabolism and efficacy of drugs that are substrates of this enzyme .

4. Quantification of Glucuronide Metabolites in Biological Matrices

  • Summary of Application: This research developed methods for the quantification of glucuronide metabolites, including Repaglinide acyl-beta-D-glucuronide, in biological samples .
  • Methods of Application: The study used liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly measure the glucuronides without the need to de-conjugate the glucuronide moiety before the analysis .
  • Results: The study demonstrated that LC-MS/MS can be used to accurately and precisely quantify glucuronide metabolites in biological samples .

5. Risk of Hypoglycemia Associated with Repaglinide Combined with Clopidogrel

  • Summary of Application: This study investigated the risk of hypoglycemia associated with the combination of Repaglinide, a drug used to treat type 2 diabetes, and Clopidogrel, an antiplatelet agent used in cardiovascular and cerebrovascular diseases . It has been suggested that the concomitant use of repaglinide with clopidogrel may inhibit repaglinide metabolism, because repaglinide is a substrate of cytochrome P450 2C8 (CYP2C8) and the main metabolite of clopidogrel acyl-β-D-glucuronide inhibits CYP2C8 activity .
  • Methods of Application: The study was a retrospective cohort study where patients were taking Clopidogrel (75 mg/day) and started taking glinide (1.5 mg/day repaglinide or 30 mg/ day mitiglinide) for the first time from April 2012 to March 2017 .
  • Results: The study found that minimum plasma glucose levels were significantly decreased in patients taking Repaglinide and Clopidogrel. Hypoglycemia was observed in 6 of 15 patients in the Repaglinide and Clopidogrel group .

6. Inhibition of CYP2C8 by Acyl Glucuronides

  • Summary of Application: This research investigated the inhibitory effects of acyl glucuronides, including Repaglinide acyl-beta-D-glucuronide, on CYP2C8, an enzyme involved in drug metabolism .
  • Methods of Application: The study involved in vitro experiments to assess the inhibitory effects of acyl glucuronides on CYP2C8 activity .
  • Results: The study found that acyl glucuronides can inhibit CYP2C8 activity, which may affect the metabolism and efficacy of drugs that are substrates of this enzyme .

Safety And Hazards

Acyl glucuronides, including Repaglinide acyl-beta-D-glucuronide, have been linked to toxicity due to their reactivity . It has been hypothesized that these covalent modifications could initiate idiosyncratic adverse drug reactions . Additionally, a study revealed an increased risk of hypoglycemia associated with the combined use of repaglinide and clopidogrel .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBBHOYIACRHO-GKKNLZSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858363
Record name 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repaglinide acyl-beta-D-glucuronide

CAS RN

1309112-13-7
Record name Repaglinide acyl-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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